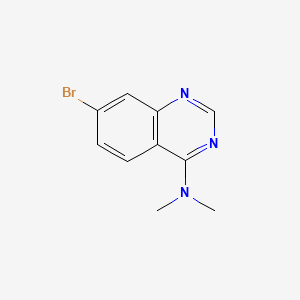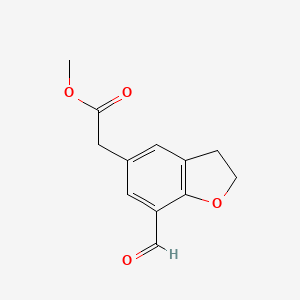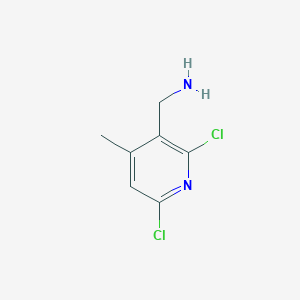
(2,6-Dichloro-4-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-4-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)methanamine typically involves the chlorination of 4-methylpyridine followed by amination. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 2 and 6 positions. The resulting 2,6-dichloro-4-methylpyridine is then subjected to a nucleophilic substitution reaction with methanamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichloro-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2,6-Dichloro-4-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2-chloro-6-methylpyridin-3-yl)methanamine: Similar structure but with one chlorine atom.
(6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of chlorine atoms.
Uniqueness: (2,6-Dichloro-4-methylpyridin-3-yl)methanamine is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound for various chemical reactions and applications.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,3,10H2,1H3 |
InChI Key |
FNCCZNFRRPOLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
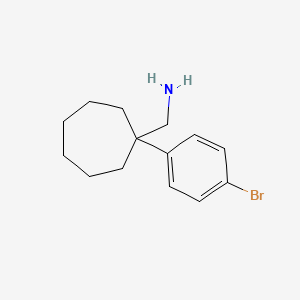

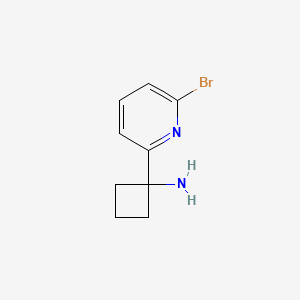
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

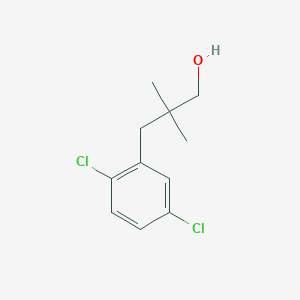



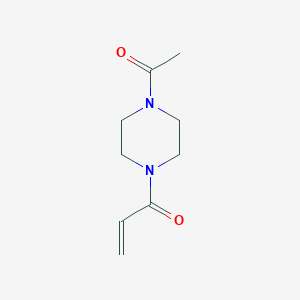
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
